molecular formula C7H15NO2 B8438161 2,2-Dimethyl-3-(2-hydroxyethyl)-oxazolidine

2,2-Dimethyl-3-(2-hydroxyethyl)-oxazolidine

Cat. No.: B8438161
M. Wt: 145.20 g/mol
InChI Key: WIBROAYAWBWRHP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-hydroxyethyl)-oxazolidine is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethanol

InChI

InChI=1S/C7H15NO2/c1-7(2)8(3-5-9)4-6-10-7/h9H,3-6H2,1-2H3

InChI Key

WIBROAYAWBWRHP-UHFFFAOYSA-N

Canonical SMILES

CC1(N(CCO1)CCO)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Part (A) of Example I is a process for making MEHEOX, i.e., 2-ethyl-3-(2-hydroxyethyl)-2-methyl-oxazolidine by reaction of diethanolamine with methyl ethyl ketone. Replacement of the latter ketone with acetone in molarly corresponding amount yields 3-(2-hydroxyethyl)-2,2-dimethyl-oxazolidine, herein referred to by the acronym DMHEOX, i.e., dimethyl-hydroxyethyl-oxazolidine. Replacement of the ketone with cyclopentanone or cyclohexanone yields 3-(2-hydroxyethyl)-2,2-tetramethylene- or 3-(2-hydroxyethyl)-2,2-pentamethylene-oxazolidine.
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Synthesis routes and methods II

Procedure details

To a 100 mL flask containing diethanolamine (19,2 mL, 200 mmol) was added acetone (29,4 mL, 400 mmol, 2 eq.) and potassium carbonate (pulverised and dried at 160° C., 27,6 g, 200 mmol, 1 eq.). The reaction was stirred at room temperature for one day. The mixture was filtered through a sinter funnel (no. 3) and the collected solid was washed with acetone. The filtrate and the washes were combined and the solvent evaporated. The 1H NMR indicated a conversion of 85%. Distillation at 125-132 ° C./20 mmHg of the crude reaction gave the title product (20,89 g, 72% yield) as a colourless oil. 1H NMR (CDCl3, 400 MHz) d?(ppm): 3,93 (t, J=6,6 Hz, 2H); 3,62 (t, J=5,3 Hz, 2H); 2,96 (t, J=6,6 Hz, 2H); 2,65 (t, J=5,3 Hz, 2H); 1,23 (s, 6H). 13C NMR (CDCl3, 129,9 MHz) d??(ppm): 94,2; 63,5; 59,3; 50,8; 49,1; 23,3 (2C).
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